3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

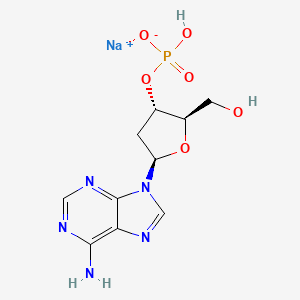

3'-Adenylic acid,2'-deoxy-,disodium salt (9CI) is a nucleotide derivative where the ribose sugar is replaced with 2'-deoxyribose, and a phosphate group is esterified at the 3'-position. The disodium salt form enhances solubility in aqueous solutions, making it suitable for biochemical and pharmacological applications. Structurally, it consists of adenine as the nucleobase, a deoxygenated hydroxyl group at the 2'-position of the sugar, and two sodium counterions neutralizing the phosphate group’s negative charge. This compound is critical in studying DNA repair mechanisms, enzymatic specificity, and nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the selective phosphorylation at the 3’ position.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. Enzymes such as kinases are used to catalyze the transfer of a phosphate group to 2’-deoxyadenosine, producing the desired monophosphate compound. This method is preferred due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-monophosphate oxide.

Reduction: Reduction reactions can convert it back to its deoxyadenosine form.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated derivatives and deoxyadenosine analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Molecular Biology and Biochemistry

Nucleotide Structure and Function

The compound is a derivative of adenosine monophosphate (AMP) with a deoxyribose sugar. Its structure allows it to participate in essential biochemical reactions, including:

- DNA Synthesis : As a building block for DNA, it is crucial for the synthesis of deoxyribonucleic acid (DNA) during replication and repair processes.

- Signal Transduction : It acts as a signaling molecule in various cellular pathways, influencing metabolic processes and cellular responses.

Enzymatic Reactions

3'-Adenylic acid can be involved in enzymatic reactions facilitated by nucleotidases. These enzymes dephosphorylate nucleotides, which is vital for regulating nucleotide pools within cells. The compound has shown to have a high affinity for certain ribo- and deoxyribonucleoside monophosphates, indicating its importance in nucleotide metabolism .

Pharmaceutical Applications

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects in treating diseases such as cancer and viral infections. The ability to manipulate its structure allows researchers to develop analogs that can enhance efficacy or reduce side effects.

Therapeutic Agents

Research has indicated that modifications of 3'-Adenylic acid can lead to the development of antiviral agents. For example, certain analogs have been shown to inhibit viral replication by mimicking natural substrates required for viral RNA synthesis .

Research Applications

Molecular Probes

In research settings, 3'-Adenylic acid is utilized as a molecular probe to study nucleic acid interactions and dynamics. Its fluorescent derivatives are employed in techniques such as fluorescence resonance energy transfer (FRET) to monitor conformational changes in nucleic acids during biological processes.

Gene Expression Studies

The compound is also used in studies involving gene expression regulation. By incorporating it into RNA transcripts, researchers can analyze the effects of nucleotide modifications on RNA stability and translation efficiency.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA or RNA strands during replication or transcription processes. It can act as a chain terminator, inhibiting the elongation of nucleic acid chains. This property is particularly useful in antiviral and anticancer therapies, where the compound can disrupt the replication of viral or cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Nucleobase and Phosphate Variations

a) 2'-Cytidylic acid, disodium salt (9CI)

- Molecular Formula : C₉H₁₃N₃Na₂O₉P

- Molecular Weight : 387.16 g/mol

- CAS No.: 81487-28-7

- Key Features : Cytosine replaces adenine as the nucleobase; phosphate at the 2'-position.

- Applications : Used in RNA/DNA hybridization studies due to cytosine’s base-pairing specificity .

b) 3'-Guanylic acid, disodium salt (9CI)

- Molecular Formula : C₁₀H₁₄N₅O₈P·2Na

- Molecular Weight : 443.20 g/mol

- CAS No.: 6027-83-4

- Key Features : Guanine replaces adenine; phosphate at the 3'-position.

- Applications : Involved in signal transduction (e.g., cGMP pathways) and ribonuclease studies .

c) 5'-Adenylic acid,3'-deoxy- (9CI)

- Molecular Formula: Not explicitly provided (inferred: C₁₀H₁₂N₅O₆P)

- CAS No.: 17434-81-0

- Key Features : Phosphate at 5'-position; deoxygenation at 3'-position.

- Applications : Antiviral and anticancer research due to altered sugar-phosphate backbone .

Salt Form Comparisons

a) 3'-Adenylic acid,2'-deoxy-, dilithium salt

- Example: 2'-Deoxyguanosine-5'-triphosphate dilithium salt (CAS 95648-75-2).

- Key Differences : Lithium ions replace sodium, reducing ionic radius and altering solubility in organic solvents.

- Applications: PCR and sequencing technologies requiring heat-stable nucleotides .

b) Adenylic acid monoammonium salts

- Example: Adenosine, adenylyl-(3'®5')-, monoammonium salt (CAS 102029-96-9).

- Key Differences : Ammonium ions provide buffering capacity in enzymatic assays.

- Applications : Substrate for ligases and polymerases in molecular biology .

Functional Group Modifications

a) 5'-Guanylic acid,8-(acetyl-9H-fluoren-2-ylamino)-2'-deoxy- (9CI)

- CAS No.: 83670-97-7

- Key Features : Fluorenylacetyl group attached to guanine’s C8 position.

- Applications : Fluorescent probes for DNA damage detection .

b) Regrelor Disodium (CAS 676251-22-2)

- Molecular Formula : C₂₂H₂₃N₆Na₂O₈P

- Key Features: Ethylcarbamoyl and propenylidene groups modify the adenosine.

- Applications : Antiplatelet therapy targeting purinergic receptors .

Enzymatic Specificity

- This highlights the importance of 3'-adenylic acid derivatives in studying ribonuclease kinetics and substrate specificity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3'-Adenylic acid, 2'-deoxy-, disodium salt (9ci), commonly referred to as deoxyadenosine 3'-monophosphate (dAMP), is a nucleotide that plays a pivotal role in various biological processes. This compound is a derivative of adenosine monophosphate, characterized by the substitution of the ribose sugar with deoxyribose at the 2' position. The molecular formula for this compound is C10H14N5O7P with a molecular weight of approximately 347.221 g/mol.

Chemical Structure and Properties

The structure of 3'-Adenylic acid consists of a purine base (adenine) linked to a deoxyribose sugar and a phosphate group. This configuration is crucial for its biological functions, particularly in nucleic acid metabolism and cellular signaling pathways.

Key Properties:

- Molecular Formula: C10H14N5O7P

- Molecular Weight: 347.221 g/mol

- Solubility: Highly soluble in water (50 mg/mL) and sensitive to moisture .

Biological Functions

3'-Adenylic acid exhibits significant biological activity, particularly in the modulation of cyclic adenosine monophosphate (cAMP) levels within cells. It acts as an agonist for cAMP production, influencing various physiological processes such as:

- Cellular Signaling: It plays a critical role in signal transduction pathways, acting as a secondary messenger that regulates numerous cellular functions.

- Metabolism: Involved in nucleotide metabolism and energy transfer processes within cells .

Case Studies and Experimental Data

-

Cell Signaling Pathways:

- Studies have demonstrated that dAMP can enhance cAMP levels, which is critical for various physiological responses including vasodilation and neurotransmitter release.

- Research indicates that dAMP influences the activity of protein kinases that are vital for cellular signaling pathways.

-

Role in DNA Synthesis:

- As a nucleotide, dAMP is essential for DNA synthesis and repair mechanisms. Its incorporation into DNA strands is crucial for maintaining genomic integrity .

- A study on Pseudomonas aeruginosa highlighted the role of dAMP in regulating nucleotide pools necessary for stress response and survival during stationary growth phases .

- Metabolic Biomarker Potential:

Comparative Analysis with Related Compounds

The uniqueness of 3'-Adenylic acid lies in its specific structural configuration, allowing it to participate distinctly in biochemical pathways compared to its analogs. Below is a comparative table highlighting key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenosine 5'-monophosphate | C10H13N5O4P | Involved in energy transfer; more common than dAMP. |

| Deoxyadenosine 5'-monophosphate | C10H13N5O6P | Lacks hydroxyl at the 2' position; important for DNA synthesis. |

| Cyclic adenosine monophosphate | C10H12N5O6P | Functions as a secondary messenger; crucial for signal transduction. |

| Adenosine triphosphate | C10H12N5O13P3 | Major energy carrier in cells; contains three phosphate groups. |

Properties

Molecular Formula |

C10H13N5NaO6P |

|---|---|

Molecular Weight |

353.20 g/mol |

IUPAC Name |

sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1 |

InChI Key |

VJEDEFHDWLJNMU-VWZUFWLJSA-M |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.